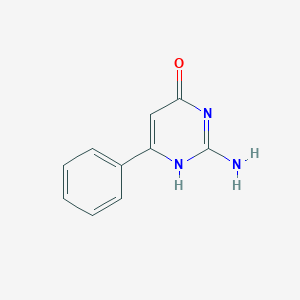

2-amino-6-phenyl-1H-pyrimidin-4-one

Descripción

Propiedades

IUPAC Name |

2-amino-6-phenyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGHDWFGFZJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

-

Chalcone preparation : Condensation of acetophenone with benzaldehyde under basic conditions.

-

Cyclocondensation : Reacting the chalcone with guanidine carbonate in dimethylformamide (DMF) at 160°C for 4 hours.

Challenges :

-

The method typically introduces aryl groups at positions 4 and 6, necessitating tailored chalcones to position a ketone at C4.

Phosphorus Oxychloride-Mediated Chlorination and Functionalization

Although Source focuses on 2-amino-4,6-dichloropyrimidine synthesis, its principles can inform the functionalization of pyrimidinones. The patent describes reacting 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline to replace hydroxyl groups with chlorides. For this compound, this method could be adapted to introduce the phenyl group via Suzuki-Miyaura coupling after chlorination.

Key Steps :

-

Chlorination :

-

Phenylation :

-

Palladium-catalyzed cross-coupling with phenylboronic acid.

-

Advantages :

-

High regioselectivity.

-

Scalable for industrial production.

Drawbacks :

-

Multi-step process increases complexity.

-

Requires handling toxic POCl₃.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| β-Keto ester cyclization | Ethyl benzoylacetate, guanidine | Reflux in ethanol | 50–70% | Simple, one-step | Moderate yields |

| One-pot Meldrum’s acid | Aryl aldehyde, Meldrum’s acid, guanidinium carbonate | Reflux, 2.5 h | 51–84% | High yield, one-pot | Requires aromatization step |

| Chalcone condensation | Chalcone, guanidine carbonate | 160°C in DMF, 4 h | 55–70% | Applicable to diverse chalcones | Limited to diaryl products |

| POCl₃-mediated route | 2-Amino-4,6-dihydroxypyrimidine, POCl₃ | 55–68°C, 2–4 h | 70% | Regioselective, scalable | Multi-step, toxic reagents |

Análisis De Reacciones Químicas

2-amino-6-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-amino-6-phenyl-1H-pyrimidin-4-one exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structural modifications enhance its potency against various cancer types, leading to the development of novel therapeutic agents.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes. A notable study demonstrated that derivatives of this compound effectively suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

this compound has been investigated as an enzyme inhibitor in metabolic pathways. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at metabolic disorders .

Biological Applications

Adenosine Receptor Modulation

Recent research highlights the compound's role as a selective antagonist for adenosine receptors (A1AR and A2AAR). This selectivity is crucial for developing drugs targeting cardiovascular diseases and neurological disorders. The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance selectivity and potency against these receptors .

Antiviral Properties

The potential antiviral applications of this compound derivatives have also been explored. Certain compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms . This opens avenues for developing antiviral therapeutics.

Industrial Applications

Material Science

In industrial settings, this compound serves as a building block for synthesizing polymers and dyes with specific chemical properties. Its unique structure allows for the creation of materials with tailored functionalities, making it valuable in the development of advanced materials.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Assessment

In a recent study, a series of this compound derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that specific substitutions at the phenyl ring significantly enhanced cytotoxicity, demonstrating the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of 2-amino-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes involved in DNA synthesis and repair, contributing to its anticancer properties .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

2-Amino-6-hydrazinyl-1H-pyrimidin-4-one (CAS 6298-85-7)

- Structure : Hydrazinyl group at position 6 instead of phenyl.

- Properties :

- Applications : Likely used in synthetic intermediates or specialized pharmaceuticals.

4-Amino-2-(methylthio)-6-hydroxypyrimidine (CAS 6724-53-4)

- Structure : Methylthio (-SCH₃) at position 2 and hydroxyl (-OH) at position 3.

- Properties :

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate (CAS 76750-84-0)

Core Modifications and Conformational Flexibility

5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one (CAS 25652-50-0)

- Structure: Dihydropyrimidinone core with acetyl and methyl groups.

- Properties: Reduced aromaticity increases conformational flexibility. Potential use in drug candidates requiring adaptable binding .

4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one (CAS 22114-24-5)

- Structure: Nitro (-NO₂) at the para position of the phenyl group.

- Properties :

Telotristat Ethyl Derivatives ()

- Structure : Complex analogs with trifluoroethoxy and chlorophenyl groups.

- Properties: Engineered for enhanced metabolic stability (e.g., <0.5% degradation after 3 months at 40°C/75% RH). Used in solid dosage forms for treating carcinoid syndrome .

6-Phenylpyrimidin-4-one Analogues ()

Comparative Data Table

Research Findings and Trends

- Synthetic Routes : Suzuki-Miyaura coupling () and Buchwald-Hartwig amination () are prevalent for introducing aryl/heteroaryl groups .

- Stability: Phenyl-substituted pyrimidinones (e.g., this compound) exhibit superior storage stability compared to hydrazinyl or nitro analogs .

- Biological Activity : Aryl groups enhance π-π stacking with biological targets, while electron-donating groups (e.g., -N(CH₃)₂) improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.